beta-Naltrexamine
Description
Historical Perspectives in Opioid Pharmacology Research
The journey into understanding opioid action began with the isolation of morphine from the opium poppy in 1806. caymanchem.com For over a century, research focused on modifying the morphine structure to develop new analgesics. mdpi.com A significant turning point came with the synthesis of opioid antagonists like nalorphine (B1233523) in the 1940s, which demonstrated the ability to reverse the effects of opioid agonists. scielo.br This discovery challenged the prevailing notion of a single, monolithic opioid receptor and hinted at a more complex system. nih.gov By the mid-20th century, the concept of specific receptor sites for opioids began to take shape, driven by structure-activity relationship studies and the observation of stereospecificity in opioid effects. frontiersin.org The development of radioligand binding assays in the 1970s provided direct evidence for the existence of these receptors and led to their classification into distinct types: mu (μ), delta (δ), and kappa (κ). elifesciences.org This era of receptor discovery created a demand for highly selective chemical probes to characterize the function of each receptor type, setting the stage for the development of compounds like beta-naltrexamine.
Evolution of this compound as a Research Pharmacophore
This compound is a derivative of naltrexone (B1662487), a potent opioid antagonist. nih.gov Its synthesis was a key step in the quest for more selective and versatile research tools. The stereospecific synthesis of the β-epimer of naltrexamine from naltrexone was a crucial chemical achievement that opened the door to a new class of pharmacological probes. elifesciences.org this compound itself acts as a neutral antagonist at both μ- and δ-opioid receptors. nih.gov
The true power of this compound lies in its role as a pharmacophore, or a molecular framework that carries the essential features for biological activity. By modifying the 6β-amino group of the naltrexamine scaffold, researchers have been able to develop a range of derivatives with diverse and highly specific pharmacological profiles. ontosight.ai This strategic chemical modification allows for the exploration of the binding pockets of opioid receptors and the elucidation of the structural requirements for ligand-receptor interactions.
One of the earliest and most significant derivatives is beta-funaltrexamine (B1242716) (β-FNA) . wikipedia.org By attaching a fumaramate methyl ester group to the 6β-amino position of naltrexamine, researchers created a molecule that acts as an irreversible antagonist at the μ-opioid receptor. caymanchem.comwikipedia.org This irreversible binding, achieved through a covalent bond with the receptor, made β-FNA an invaluable tool for studying the specific functions of the μ-receptor without interference from other receptor types. nih.govjneurosci.org Another pivotal derivative is N-naphthoyl-β-naltrexamine (NNTA) , which has been instrumental in studying opioid receptor heteromers—complexes formed by two or more different receptor types. pnas.orgresearchgate.net NNTA was found to selectively activate μ/κ-heteromeric opioid receptors, providing a unique tool to investigate the physiological relevance of these receptor complexes. pnas.org
Significance of this compound and its Derivatives in Advancing Opioid Receptor Biology
The development of this compound and its derivatives has had a profound impact on the field of opioid pharmacology. These compounds have been instrumental in:
Receptor Classification and Characterization: The selectivity of derivatives like β-FNA for the μ-opioid receptor was critical in confirming the existence of distinct opioid receptor subtypes and in characterizing their individual roles. nih.govnih.gov By irreversibly blocking μ-receptors, researchers could isolate and study the effects mediated by δ- and κ-receptors.
Elucidating Structure-Activity Relationships: The synthesis of numerous naltrexamine derivatives with varying substituents has allowed for detailed structure-activity relationship (SAR) studies. vcu.eduresearchgate.net These studies have provided insights into the chemical features required for affinity and selectivity at each opioid receptor type, guiding the design of new therapeutic agents.
Investigating Receptor Function and Signaling: Irreversible antagonists like β-FNA have been used to study receptor trafficking, desensitization, and the long-term consequences of receptor blockade. jneurosci.org Furthermore, the development of fluorescently labeled naltrexamine derivatives has enabled the visualization of opioid receptors in living cells, offering a dynamic view of receptor distribution and function. elifesciences.org
Probing Receptor Heterodimerization: The discovery of ligands like NNTA that selectively target receptor heteromers has opened up a new frontier in opioid research. pnas.orgfrontiersin.orgfrontiersin.org These tools are crucial for understanding the complex pharmacology and potential therapeutic targeting of these receptor complexes, which may offer a path to developing analgesics with fewer side effects. researchgate.net
The following tables summarize key research findings related to the binding and functional activity of this compound and its prominent derivatives.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Derivatives
| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| This compound | - | - | - |
| Beta-Funaltrexamine (β-FNA) | 0.3 caymanchem.com | 12.8 caymanchem.com | 0.2 caymanchem.com |
| N-naphthoyl-β-naltrexamine (NNTA) | 0.000077 pnas.org | 1.39 pnas.org | 0.000084 pnas.org |
Table 2: Functional Activity of this compound Derivatives at Opioid Receptors
| Compound | Receptor | Assay | Activity | EC50 (nM) | Emax (%) |
| Beta-Funaltrexamine (β-FNA) | Mu (μ) | Guinea Pig Ileum | Irreversible Antagonist | - | - |
| Beta-Funaltrexamine (β-FNA) | Kappa (κ) | Guinea Pig Ileum | Reversible Agonist | 48 caymanchem.com | - |
| N-naphthoyl-β-naltrexamine (NNTA) | Mu/Kappa Heteromer | Ca2+ Release | Agonist | - | - |
| N-naphthoyl-β-naltrexamine (NNTA) | Mu (μ) | Ca2+ Release | Antagonist | - | - |
Note: EC50 and Emax values provide measures of a drug's potency and efficacy, respectively. A lower EC50 indicates higher potency. Emax represents the maximum response a drug can elicit.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67025-97-2 |
|---|---|
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-7-amino-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C20H26N2O3/c21-13-5-6-20(24)15-9-12-3-4-14(23)17-16(12)19(20,18(13)25-17)7-8-22(15)10-11-1-2-11/h3-4,11,13,15,18,23-24H,1-2,5-10,21H2/t13-,15-,18+,19+,20-/m1/s1 |
InChI Key |
SPPAUICKSNQRNC-GNUVVZJLSA-N |
SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N |
Other CAS No. |
67025-97-2 |
Synonyms |
beta-naltrexamine |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Beta Naltrexamine
Stereospecific Synthesis from Naltrexone (B1662487) Precursors
The primary and most established method for generating β-naltrexamine is through the stereospecific modification of naltrexone. elifesciences.orgnih.gov A common strategy involves the reductive amination of the C-6 ketone of naltrexone. nih.govresearchgate.net This process typically utilizes reagents like sodium cyanoborohydride (NaBH₃CN) and ammonium (B1175870) acetate (B1210297) (NH₄OAc) or a borane-tetrahydrofuran (B86392) complex. nih.govnih.gov The reaction yields a mixture of the 6β-amino (β-naltrexamine) and 6α-amino (α-naltrexamine) diastereomers. nih.govnih.gov The desired β-isomer is then separated from the α-isomer by column chromatography. nih.govnih.gov The stereochemistry at the C-6 position is confirmed using NMR spectroscopy, based on the coupling constant between the protons at the C-5 and C-6 positions (J₅,₆). nih.gov This stereoselective synthesis provides β-naltrexamine in good yield, making it a readily available starting material for further derivatization. nih.gov
Another reported method involves the reduction of a naltrexone oxime intermediate. Naltrexone is first converted to its oxime, which is then reduced using a borane-tetrahydrofuran complex to yield the amine. nih.gov This method also produces a mixture of α and β diastereomers that require chromatographic separation. nih.gov
Functionalization at the 6β-Amino Group
The 6β-amino group of β-naltrexamine is the principal site for chemical modification, enabling the synthesis of a vast library of derivatives with diverse properties. An amide bond is a common linkage used to attach various side chains to the morphinan (B1239233) skeleton. nih.gov
Conjugation with Peptides and Amino Acid Linkers
The conjugation of amino acids and peptides to the 6β-amino group of naltrexamine has been explored to modulate receptor affinity and selectivity. acs.orgmdpi.com Both natural and unnatural amino acids, as well as dipeptides, have been coupled to create novel analogs. acs.org For instance, derivatives with L-Valine, L-Tyrosine, and Glycine-Glycine dipeptides have been synthesized. acs.org Studies have shown that the introduction of different amino acid linkers can influence binding affinity at opioid receptors. researchgate.netresearchgate.net For example, the replacement of an L-amino acid with its D-amino acid counterpart, such as D-Alanine or D-Valine, can result in changes in mu-opioid receptor (MOR) affinity. acs.org This strategy of peptide conjugation is a valuable tool for exploring the structure-activity relationships (SAR) of opioid ligands. mdpi.com
| Derivative Type | Example Amino Acid/Peptide | Reference |
| Single Amino Acid | L-Valine, L-Tyrosine, D-Alanine | acs.org |
| Dipeptide | L-Valine-L-Tyrosine, Glycine-Glycine | acs.org |
| Linker Investigation | Various amino acid linkers | researchgate.netresearchgate.net |
Incorporation of Ionizable Moieties
To develop peripherally restricted opioid ligands with limited access to the central nervous system (CNS), ionizable moieties have been attached to the 6β-amino group. researchgate.netresearchgate.net The introduction of polar or zwitterionic groups increases the polarity of the resulting molecule, thereby inhibiting its ability to cross the blood-brain barrier (BBB). researchgate.net Derivatives have been synthesized by coupling β-naltrexamine with moieties that are charged at physiological pH. researchgate.netresearchgate.net These peripherally selective compounds are valuable tools for distinguishing between central and peripheral opioid effects.
Derivatization with Acylimidazole and Other Chemically Reactive Groups
| Reagent/Strategy | Purpose | Key Feature | Reference |
| Acylimidazole | Traceless Affinity Labeling | Covalent labeling of receptors | elifesciences.orgresearchgate.netnih.gov |
| NAI-AK | Precursor for Click Chemistry | Terminal alkyne for probe attachment | elifesciences.orgnih.gov |
| o-Phthalaldehyde (OPA) | Fluorogenic Labeling | Forms fluorescent isoindole upon reaction | researchgate.net |
Aromatic and Heterocyclic Substitutions
A significant area of research involves the synthesis of 6β-N-aryl and N-heterocyclic substituted naltrexamine derivatives to achieve receptor subtype selectivity. nih.govnih.govnih.gov By coupling various aromatic and heterocyclic carboxylic acids to the 6β-amino group, researchers have developed ligands with high affinity and selectivity for the mu-opioid receptor (MOR) over delta (DOR) and kappa (KOR) receptors. nih.govnih.gov The aromatic side chains are designed to engage in specific interactions, such as aromatic stacking, with residues in the receptor's binding pocket. nih.gov For example, N-naphthoyl-β-naltrexamine (NNTA) was found to be a selective activator of MOR/KOR heteromers. nih.gov Other derivatives, such as those with isoquinoline (B145761) (NAQ) or pyridine (B92270) (NAP) moieties, have been identified as highly potent and selective MOR antagonists. nih.govnih.gov
| Substituent Type | Example Moiety | Resulting Selectivity | Reference |
| Naphthoyl | Naphthalene | MOR/KOR heteromer agonist | nih.gov |
| Heterocyclic (Aryl) | Isoquinoline (NAQ) | MOR antagonist | nih.govnih.gov |
| Heterocyclic (Aryl) | Pyridine (NAP) | MOR antagonist | nih.govnih.gov |
| Aryl Amide | Substituted Aryl Rings | Varied (MOR/KOR affinity) | nih.gov |
Isotopic Labeling for Radioligand Studies
Radiolabeled derivatives of β-naltrexamine are indispensable tools for characterizing opioid receptors through radioligand binding assays. nih.govresearchgate.netresearchgate.net These assays are fundamental for determining the binding affinity (Ki) of new compounds. nih.gov
To overcome the limitations of tritiated ([³H]) ligands, such as low specific activity, radioiodinated derivatives have been developed. nih.govresearchgate.net A key strategy involves the synthesis of 3-iodobenzoyl derivatives of β-naltrexamine. nih.gov The synthesis is designed to incorporate the radioisotope, typically iodine-125 (B85253) (¹²⁵I), in the final synthetic step. nih.govresearchgate.net This involves creating a stable tributylstannyl precursor of the iodobenzoyl moiety, which can be stored and later reacted with Na¹²⁵I to produce the final high-affinity, carrier-free radioiodinated ligand, such as [¹²⁵I]BNtxA. nih.govresearchgate.net This method provides radioligands with very high specific activity (e.g., 2100 Ci/mmol), enabling sensitive detection of receptor sites. nih.govresearchgate.net
Tritiated versions of β-naltrexamine derivatives, such as [³H]β-funaltrexamine, have also been synthesized from tritiated naltrexone precursors for use in binding studies. researchgate.netresearchgate.net These radioligands remain valuable in opioid receptor research, although they have lower specific activity compared to their ¹²⁵I-labeled counterparts. researchgate.netresearchgate.net
| Isotope | Precursor/Method | Example Radioligand | Reference |
| Iodine-125 (¹²⁵I) | 3-Tributylstannanyl-benzoic acid | [¹²⁵I]BNtxA | nih.govresearchgate.net |
| Tritium (³H) | Tritiated Naltrexone | [³H]β-funaltrexamine | researchgate.netresearchgate.net |
Strategies for Developing Novel Ligands
The development of novel ligands derived from beta-naltrexamine (β-NTX) has been a significant area of research in medicinal chemistry, aimed at creating probes to study opioid receptor function and to develop potential therapeutics with improved properties. The core structure of β-naltrexamine, a derivative of the potent opioid antagonist naltrexone, serves as a versatile scaffold for structural modifications. researchgate.netelifesciences.org Strategies for developing new ligands are primarily centered on structure-activity relationship (SAR) studies, the design of bivalent ligands, and the introduction of functional groups to achieve specific pharmacological profiles, such as biased agonism or peripheral selectivity.
A primary strategy involves the derivatization of the 6β-amino group of the naltrexamine core. mdpi.com This position is amenable to the attachment of various substituents, including aryl amides, aliphatic amides, and heterocyclic moieties, without detrimentally affecting the molecule's ability to bind to opioid receptors. nih.govacs.org Researchers have systematically synthesized and evaluated series of these derivatives to understand the structural requirements for binding affinity and functional activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov
For instance, the synthesis of N-aryl amide derivatives of β-naltrexamine has been explored to enhance metabolic stability and modulate receptor selectivity. nih.gov Studies have shown that introducing substituted aryl amides at the 6-position can yield compounds with subnanomolar binding affinities for μ- and κ-opioid receptors. nih.govnih.gov The nature of the substituent on the aryl ring plays a crucial role in determining the pharmacological profile. Lipophilic groups or substituents capable of hydrogen bonding are often associated with potent binding. acs.org These SAR studies have led to the identification of compounds that act as partial or inverse agonists, as well as antagonists at the different opioid receptors. nih.govnih.gov
Another key strategy is the creation of bivalent ligands. This approach involves linking two pharmacophores together with a spacer. researchgate.net In the context of β-naltrexamine, it has been used as one of the pharmacophores in bivalent ligands designed to bridge proximal recognition sites on opioid receptors or to target receptor heteromers (e.g., μ/κ or μ/δ). pnas.orgpnas.org The concept is that a bivalent ligand can interact with two receptor sites simultaneously, leading to enhanced affinity, selectivity, and potentially unique signaling properties compared to its monomeric counterparts. researchgate.netnih.gov The length and rigidity of the spacer are critical design elements that significantly influence the binding and functional activity of the resulting bivalent ligand. pnas.orgnih.gov
The development of functionally selective or "biased" ligands is a more recent and sophisticated strategy. These ligands preferentially activate certain intracellular signaling pathways over others (e.g., G protein signaling over β-arrestin recruitment). oup.com By modifying the structure of β-naltrexamine derivatives, researchers aim to create molecules that can fine-tune opioid receptor signaling. For example, a naltrexamine derivative, IBNtxA, was identified as a G protein-biased agonist at the μ-opioid receptor. oup.com Such biased agonists hold therapeutic promise for providing analgesia with a reduced side-effect profile.
Furthermore, β-naltrexamine has been utilized as a scaffold to develop peripherally selective ligands. By introducing polar or ionizable groups, such as amino acids or zwitterionic moieties, at the C-6 position, the ability of the resulting derivatives to cross the blood-brain barrier is significantly reduced. mdpi.comnih.gov This strategy aims to confine the drug's action to peripheral opioid receptors, which is desirable for treating conditions like visceral pain without causing central nervous system side effects. mdpi.com
Finally, β-naltrexamine is a parent compound for creating fluorescent ligands and affinity labels. elifesciences.orgnih.gov By attaching fluorophores or reactive groups, scientists have developed tools to visualize opioid receptors in living cells and to probe their structure. elifesciences.orgresearchgate.net For example, naltrexamine-acylimidazole (NAI) was developed as a fluorescent probe for labeling opioid receptors based on a "traceless affinity labeling" approach. elifesciences.org
Research Findings on this compound Derivatives
| Compound | Substituent | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
|---|---|---|---|---|
| Naltrexone (1a) | N/A | 0.21 | 16.3 | 0.80 |
| 6β-Naltrexamine (3) | -NH2 | 0.74 | 27.9 | 2.01 |
| 4 | -NHCO-Ph | 0.14 | 3.78 | 0.39 |
| 5 | -NHCO-Ph-4-F | 0.14 | 2.48 | 0.31 |
| 6 | -NHCO-Ph-4-Cl | 0.11 | 2.13 | 0.24 |
| 7 | -NHCO-Ph-3,4-diCl | 0.08 | 1.03 | 0.16 |
| 8 | -NHCO-Ph-4-tBu | 0.10 | 1.16 | 0.17 |
| 9 | -NHCO-Ph-4-I | 0.10 | 1.21 | 0.20 |
Data sourced from a study on substituted aryl amide derivatives of 6-β-naltrexamine designed to be metabolically stable. The binding assays were conducted on human opioid receptors. nih.gov
| Compound | Structure | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | μ Selectivity (δ/μ) | μ Selectivity (κ/μ) |
|---|---|---|---|---|---|---|
| NAP (6) | 6β-[(4'-pyridyl)carboxamido] | 0.37 | 264 | 58.6 | 714 | 158 |
| NAQ (9) | 6β-[(isoquinoline-3'-carboxamido)] | 0.55 | 132.5 | 26.45 | 241 | 48 |
Data from a study designing novel naltrexamine derivatives as selective μ-opioid receptor antagonists. Binding affinities were determined using in vitro assays. researchgate.net
Molecular Pharmacology and Receptor Interactions of Beta Naltrexamine and Derivatives
Opioid Receptor Binding Affinity and Selectivity Profiling
Beta-naltrexamine and its derivatives have been extensively studied to characterize their binding affinities at the classical opioid receptors—mu (MOR), delta (DOR), and kappa (KOR)—as well as the related nociceptin/orphanin FQ peptide (NOP) receptor. elifesciences.orgnih.gov These studies reveal that modifications to the this compound core can dramatically alter both the potency and selectivity of receptor interaction. Many derivatives display high-affinity, non-selective binding in vitro, with low nanomolar or subnanomolar Ki values across multiple opioid receptor types. nih.govnih.gov
This compound itself acts as a neutral antagonist at the mu-opioid receptor (MOR). wikipedia.org It is the parent compound for some of the most widely used irreversible MOR antagonists, such as beta-funaltrexamine (B1242716) (β-FNA) and beta-chlornaltrexamine (β-CNA). wikipedia.orgwikipedia.org These derivatives are characterized by their ability to form a covalent bond with the receptor, leading to long-lasting, non-competitive antagonism. wikipedia.orgwikipedia.org This property makes them invaluable experimental tools for studying opioid receptor pharmacology. researchgate.net
Derivatives of this compound can exhibit a wide range of activities at the MOR. For instance, N-naphthoyl-β-naltrexamine (NNTA) demonstrates exceptionally high binding affinity for the MOR. pnas.orgnih.gov In cells expressing only the MOR, NNTA functions as a potent antagonist. pnas.orgnih.govresearchgate.net Conversely, other derivatives have been developed that show partial agonist activity at the MOR. nih.govnih.gov The interaction of these ligands is further complicated by the ability of MOR to form heterodimers with other receptors, such as the KOR. Ligands like NNTA have been specifically designed to target these MOR-KOR heterodimers, exhibiting pharmacology distinct from their interaction with MOR homomers. frontiersin.orgmdpi.com A series of substituted aryl amide derivatives of 6-β-naltrexamine were found to retain high affinity for the μ-receptor, with Ki values generally between 0.3 and 1.09 nM. nih.gov
This compound displays a high binding affinity for the delta-opioid receptor (DOR), comparable to its affinity for the MOR, where it also functions as a neutral antagonist. wikipedia.org The binding profile of its derivatives at the DOR can vary significantly. NNTA, for example, possesses a substantially lower binding affinity for DOR (Ki = 1.39 nM) compared to its picomolar affinity for MOR and KOR. pnas.orgnih.gov In contrast, the derivative MP-1104, which has an unsaturated C-ring, shows high-affinity agonistic activity at the DOR, with an EC50 of 0.41 nM. oup.com This highlights how specific structural modifications to the this compound scaffold can tune selectivity for or against the DOR.
A consistent finding across numerous studies is that many this compound derivatives demonstrate agonist activity at the kappa-opioid receptor (KOR). nih.govnih.govlookchem.com This is a defining characteristic of the 6β-naltrexamine series. nih.gov Even β-FNA, renowned for its irreversible MOR antagonism, concurrently acts as a reversible, short-acting KOR agonist. nih.govwikipedia.org Similarly, various 6β-cinnamoylamino derivatives are high-efficacy KOR agonists. nih.govnih.gov The derivative NNTA binds to the KOR with extremely high affinity (Ki = 0.084 pM), comparable to its affinity for the MOR. pnas.orgnih.gov In studies of substituted aryl amide derivatives of 6-β-naltrexamine, all compounds examined showed at least a 2- to 3-fold greater potency for the KOR compared to the MOR or DOR. nih.gov For example, the p-methyl phenyl analog exhibited a Ki of 0.11 nM at the KOR. nih.gov
The pharmacological profile of this compound derivatives extends beyond the classical opioid receptors to include the nociceptin/orphanin FQ peptide (NOP) receptor. A study involving a series of substituted aryl amide derivatives of 6-β-naltrexamine characterized their functional activity at human NOP receptors. nih.gov The research found that several of these compounds acted as partial or inverse agonists and antagonists at the NOP receptor, indicating that the this compound scaffold can be modified to interact with this non-classical member of the opioid receptor family. nih.gov
Interactive Data Table: Opioid Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound | Mu-Opioid Receptor (MOR) Ki | Delta-Opioid Receptor (DOR) Ki | Kappa-Opioid Receptor (KOR) Ki | Source(s) |
| N-naphthoyl-β-naltrexamine (NNTA) | 0.077 pM | 1.39 nM | 0.084 pM | pnas.orgnih.gov |
| p-Methyl Phenyl Amide Derivative (4) | 0.30 nM | 0.72 nM | 0.11 nM | nih.gov |
| m-Trifluoromethyl Phenyl Amide Derivative (5) | 0.44 nM | 1.50 nM | 0.21 nM | nih.gov |
| p-Trifluoromethyl Phenyl Amide Derivative (6) | 1.09 nM | 1.70 nM | 0.49 nM | nih.gov |
| m-Chlorophenyl Amide Derivative (7) | 0.52 nM | 0.95 nM | 0.22 nM | nih.gov |
Kappa-Opioid Receptor (KOR) Interactions
Receptor Efficacy and Intrinsic Activity
The efficacy and intrinsic activity of this compound and its derivatives are as varied as their binding profiles. These compounds can range from neutral antagonists and irreversible antagonists to partial and full agonists, depending on the specific chemical structure and the receptor system being examined.
The mechanisms of antagonism exhibited by this compound derivatives are diverse and form the basis of their utility in research.
Neutral Antagonism : this compound itself is considered a neutral antagonist. wikipedia.org Unlike inverse agonists, which reduce a receptor's basal or constitutive signaling activity, neutral antagonists bind to the receptor without affecting its basal state but block agonists from binding and activating it. mdpi.comresearchgate.net
Irreversible Covalent Antagonism : The most prominent antagonism mechanism associated with this class involves derivatives like β-FNA and β-CNA. wikipedia.orgwikipedia.org These compounds are classified as irreversible or non-equilibrium antagonists because they contain reactive functional groups that form a strong, covalent bond with an amino acid residue within the opioid receptor's binding pocket. elifesciences.orgwikipedia.org This permanent inactivation of the receptor is highly selective for the MOR in the case of β-FNA. wikipedia.orgresearchgate.net This irreversible blockade allows researchers to pharmacologically "remove" a specific receptor population to unmask the functions of other remaining receptors. researchgate.net
Functional Antagonism at Heteromers : A more complex mechanism is observed with ligands like NNTA. While it is a potent agonist at μ/κ-opioid receptor heteromers, it simultaneously functions as a potent antagonist in cells that express only μ-receptors. pnas.orgnih.govresearchgate.net This demonstrates that the functional outcome (agonism vs. antagonism) of a ligand's binding can be dictated by the specific receptor composition (homomer vs. heteromer). frontiersin.orgmdpi.com
Biased Antagonism : Emerging research explores the concept of biased ligands, which can also apply to antagonists. A biased antagonist might preferentially block one of a receptor's downstream signaling pathways (e.g., G protein pathway) over another (e.g., β-arrestin pathway). mdpi.comresearchgate.net For example, the naltrexamine derivative NAP was found to potently block a MOR full agonist's ability to recruit β-arrestin 2, while acting as a very low efficacy partial agonist for G protein signaling. mdpi.comresearchgate.net This suggests a mechanism of selectively modulating receptor signaling outcomes.
Partial Agonism
Several derivatives of this compound have been shown to exhibit partial agonist activity at opioid receptors. This means they bind to and activate the receptor, but produce a submaximal response compared to a full agonist.
A series of this compound derivatives with ionizable moieties attached to the 6-beta-amino group were synthesized and evaluated for their activity. nih.gov Most of these compounds displayed partial agonism on the guinea pig ileal longitudinal muscle preparation. nih.gov
Ligands from the 6β-naltrexamine series have consistently shown agonist activity at kappa opioid receptors (KOR) with varying levels of activity at the mu opioid receptor (MOR). nih.govnih.gov The aim of synthesizing various 6β-cinnamoylamido derivatives was to create ligands with a KOR agonist/MOR partial agonist profile. nih.gov These ligands demonstrated high-efficacy KOR agonism with some partial agonist activity at the MOR. nih.gov
The naltrexamine derivative NAP (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)acetamido]morphinan) acted as a low-efficacy partial agonist at the MOR in G protein-mediated [³⁵S]GTPγS binding assays. mdpi.com It also acted as a partial agonist at the delta-opioid receptor (DOR) with low efficacy and a partial agonist at the KOR with moderate efficacy but low potency. nih.gov
Another derivative, NAQ, was identified as a low-efficacy mu partial agonist. researchgate.net It also acted as a partial agonist at the DOR with moderate efficacy and low potency, and a partial agonist at the KOR with low efficacy. nih.gov Depending on the MOR expression level or tissue type, NAQ can act as either a low efficacy partial agonist or an antagonist. nih.gov
Further studies on indole (B1671886) analogs of 6α- and 6β-naltrexamine identified two ligands, NAN and NAM, that exhibited low efficacy MOR partial agonism. vcu.edu
Table 1: Partial Agonist Activity of this compound Derivatives
| Compound | Receptor | Activity | Reference |
| 6β-cinnamoylamino derivatives | KOR | High-efficacy agonist | nih.gov |
| MOR | Partial agonist | nih.gov | |
| NAP | MOR | Low-efficacy partial agonist | mdpi.com |
| DOR | Partial agonist (low efficacy) | nih.gov | |
| KOR | Partial agonist (moderate efficacy, low potency) | nih.gov | |
| NAQ | MOR | Low-efficacy partial agonist/antagonist | nih.govresearchgate.net |
| DOR | Partial agonist (moderate efficacy, low potency) | nih.gov | |
| KOR | Partial agonist (low efficacy) | nih.gov | |
| NAN | MOR | Low-efficacy partial agonist | vcu.edu |
| NAM | MOR | Low-efficacy partial agonist | vcu.edu |
Full Agonism
While many this compound derivatives are partial agonists, certain structural modifications can lead to full agonist activity.
An aspartyl derivative of this compound was found to be a full agonist with activity comparable to morphine in the guinea pig ileal longitudinal muscle preparation. nih.gov
The 3,4-dichlorophenyl derivative of 6-β-naltrexamine stimulated GTPγS binding as a full agonist at µ-, δ-, and κ-opioid receptors. nih.gov
The naltrexamine derivative IBNtxA (3-iodobenzoyl naltrexamine) is reported to have full agonistic activity at both MOR and KOR. oup.com
Inverse Agonism
Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. Some naltrexamine derivatives have been shown to act as inverse agonists at opioid receptors. For instance, functional assays for stimulation of [³⁵S]GTPγS binding showed that several substituted aryl amide derivatives of 6-naltrexamine acted as partial or inverse agonists at the µ, δ, and κ opioid receptors. nih.gov
Mechanisms of Receptor Activation and Signaling Bias
G-Protein Coupled Receptor (GPCR) Signaling Pathways
Opioid receptors belong to the G-protein coupled receptor (GPCR) superfamily. nih.gov Ligand binding to a GPCR initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G-proteins.
The naltrexamine derivative NAP acts as a low-efficacy MOR partial agonist in the G protein-mediated [³⁵S]GTPγS binding assay. mdpi.com
Functional assays for stimulation of [³⁵S]GTPγS binding are commonly used to determine whether a ligand acts as a full agonist, partial agonist, or antagonist at opioid receptors. researchgate.net For example, the 3,4-dichlorophenyl derivative of 6-β-naltrexamine was found to be a full agonist at μ, δ, and κ-opioid receptors in this assay. nih.gov
It has been proposed that for some biased agonists, G-protein signaling is responsible for the desired analgesic effects, while β-arrestin-mediated signaling leads to side effects like respiratory depression. biorxiv.org
Opioid Receptor Heteromerization and Allosteric Modulation
Recent research has revealed that opioid receptors can form heteromers, which are complexes of two or more different receptor types. nih.govpnas.orgnih.gov These heteromers can exhibit unique pharmacological properties that are distinct from their constituent monomeric receptors.
The this compound derivative N-naphthoyl-β-naltrexamine (NNTA) is a highly selective and potent activator of μ/κ-opioid receptor heteromers. nih.govpnas.orgnih.gov Interestingly, NNTA acts as a potent antagonist in cells expressing only μ-receptors. nih.govpnas.orgnih.gov In vivo, NNTA produces potent antinociception without causing significant tolerance or physical dependence. pnas.orgnih.gov
Another derivative, N-2′-indolyl-β-naltrexamine (INTA), has been found to be highly potent in activating both KOR-MOR and KOR-DOR heteromers. wikipedia.orgacs.org In vivo studies showed that INTA produces potent antinociception without tolerance or dependence. wikipedia.orgacs.org
The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is also relevant to this compound derivatives. nih.govresearchgate.net Some naltrexamine derivatives, such as NAQ and its analog NCQ, have been identified as bitopic modulators, meaning they interact with both the orthosteric and an allosteric site on the MOR. nih.gov These interactions can modulate the efficacy of the ligand, leading to either antagonism or partial agonism. nih.gov
Table 2: Activity of this compound Derivatives at Opioid Receptor Heteromers
| Compound | Heteromer | Activity | Reference |
| N-naphthoyl-β-naltrexamine (NNTA) | μ/κ | Selective agonist | nih.govpnas.orgnih.gov |
| N-2′-indolyl-β-naltrexamine (INTA) | KOR-MOR | Potent activator | wikipedia.orgacs.org |
| KOR-DOR | Potent activator | wikipedia.orgacs.org |
Mu/Kappa (μ/κ) Opioid Receptor Heteromers
The physical association of mu-opioid receptors (MOR) and kappa-opioid receptors (KOR) to form heterodimers has been demonstrated through various techniques, including co-immunoprecipitation and bioluminescence resonance energy transfer (BRET). mdpi.com These MOR-KOR heteromers are expressed in regions like the spinal cord and exhibit a pharmacological profile distinct from either MOR or KOR homomers. mdpi.comresearchgate.net
A key development in understanding MOR-KOR heteromers was the identification of N-naphthoyl-β-naltrexamine (NNTA), a derivative of this compound. pnas.orgnih.gov Research has shown that NNTA is a highly potent and selective agonist for the μ/κ-opioid receptor heteromer. researchgate.netpnas.orgnih.gov In cell-based assays, NNTA demonstrated exceptionally potent agonist activity in cells co-expressing both μ and κ receptors. pnas.orgnih.gov Intriguingly, in cells expressing only the μ-receptor, NNTA acted as a potent antagonist. pnas.orgnih.gov This unique pharmacological profile highlights the distinct nature of the heteromer. The agonist potency of NNTA at the μ/κ-heteromer was found to be approximately 1,000-fold greater than at the KOR homomer, showcasing its remarkable selectivity. nih.gov
The functional significance of targeting these heteromers is underscored by in vivo studies with NNTA. When administered intrathecally in mice, NNTA produced potent antinociception. pnas.orgnih.gov This effect was significantly diminished by a κ-antagonist and was nearly absent in μ-opioid receptor knockout mice, providing strong evidence that its analgesic action is mediated through the MOR-KOR heteromer. pnas.orgnih.gov
Table 1: Functional Activity of NNTA at Opioid Receptors
| Cell Line Expressing | Functional Assay | Agonist EC₅₀ (nM) | Antagonist Kₑ (nM) |
|---|---|---|---|
| μ/κ-Opioid Receptors | [³⁵S]GTPγS | 0.04 ± 0.003 | - |
| μ-Opioid Receptors | [³⁵S]GTPγS | - | 0.23 ± 0.05 |
| κ-Opioid Receptors | [³⁵S]GTPγS | 41.7 ± 5.8 | - |
Data derived from studies in HEK-293 cells. nih.gov
Mu/Delta (μ/δ) Opioid Receptor Heteromers
The heteromerization of mu-opioid receptors (MOR) and delta-opioid receptors (DOR) is one of the most extensively studied opioid receptor complexes. wjgnet.commdpi.com These μ/δ-opioid receptor (M/DOR) heteromers have been identified in various brain regions and are implicated in the actions of many clinically used opioid drugs. frontiersin.orgmdpi.com The formation of M/DOR heteromers results in a receptor with a ligand-binding profile and signaling pathway that is distinct from either MOR or DOR alone. mdpi.comresearchgate.net
Upon heteromerization, the pharmacological properties of the constituent receptors are allosterically modulated. For instance, within the M/DOR complex, the delta-opioid receptor can exert an antagonistic influence on MOR function. frontiersin.org The presence of DOR in the heteromer can alter the signaling cascade initiated by a MOR agonist. While a MOR agonist typically induces G protein-mediated signaling at a MOR homomer, in the context of a M/DOR heteromer, the same agonist can trigger β-arrestin-mediated signaling. researchgate.net This switch in signaling pathways has significant implications for the physiological and pathological effects of opioids. frontiersin.orgresearchgate.net
Chronic administration of morphine has been shown to increase the expression of M/DOR heteromers in the brain. frontiersin.org This upregulation suggests that these heteromers may play a role in the development of opioid tolerance and dependence. wjgnet.com Consequently, the M/DOR heteromer has emerged as a promising therapeutic target. mdpi.com Ligands that selectively target this heteromer could potentially offer potent analgesia with a reduced side-effect profile compared to traditional MOR agonists. researchgate.net
Kappa/Delta (κ/δ) Opioid Receptor Heteromers
The heteromerization of kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) creates a pharmacologically distinct entity. wjgnet.com The existence of these KOR-DOR heteromers has been supported by various experimental approaches, and ligands have been developed to selectively probe their function. nih.govacs.org
One such ligand is the β-naltrexamine derivative, N-2′-indolylnaltrexamine (INTA). wikipedia.org In cellular assays, INTA was found to be a highly potent agonist in cells co-expressing KOR and DOR, as well as in cells co-expressing KOR and MOR. nih.govacs.org This suggests that INTA can activate heteromers containing the kappa-opioid receptor. nih.gov The mechanism of action for ligands like INTA is thought to involve binding to the heteromeric complex in a way that prevents the recruitment of β-arrestin proteins. wikipedia.org This biased signaling is a key strategy in developing analgesics that are free from the adverse effects typically associated with KOR activation, such as dysphoria and aversion. nih.govacs.org
In vivo studies support the therapeutic potential of targeting KOR-containing heteromers. The antinociceptive effects of INTA in mice were consistent with the activation of both KOR-DOR and KOR-MOR heteromers. acs.org The development of such ligands provides valuable tools for investigating the physiological role of these specific heteromers and represents a viable approach for designing novel analgesics. nih.govacs.org
Ligands Targeting Heteromeric Opioid Receptors
The discovery of opioid receptor heteromers has spurred the development of novel ligands designed to selectively target these complexes. frontiersin.orgwjgnet.com These ligands generally fall into two categories: monovalent ligands and bivalent ligands.
Monovalent ligands, such as the this compound derivative NNTA, are single molecules that show selectivity for a specific heteromeric conformation. frontiersin.orgpnas.org NNTA, for example, is a selective agonist for μ/κ-heteromers while acting as an antagonist at μ-homomers. pnas.orgnih.gov Another example is CYM51010, which is a selective agonist for the μ/δ-heterodimer. frontiersin.org
Bivalent ligands consist of two distinct pharmacophores—one for each receptor in the heteromer—connected by a spacer of a specific length. acs.org This design allows the ligand to bridge the two protomers of the heteromer simultaneously. An example is MCC22, a bivalent ligand linking the mu-agonist oxymorphone to a CCR5 antagonist, designed to target mu-CCR5 heteromers. frontiersin.org Similarly, bivalent ligands have been created to target MOR-DOR and MOR-KOR heteromers. mdpi.comacs.org
The development of these heteromer-selective ligands is a critical step toward validating the in vivo relevance of opioid receptor heteromers and harnessing their therapeutic potential. researchgate.netpnas.org
Table 2: Examples of Ligands Targeting Opioid Receptor Heteromers
| Ligand | Target Heteromer | Pharmacological Action at Heteromer | Class |
|---|---|---|---|
| N-naphthoyl-β-naltrexamine (NNTA) | μ/κ (MOR/KOR) | Agonist | Monovalent β-Naltrexamine Derivative frontiersin.orgresearchgate.net |
| N-2′-indolylnaltrexamine (INTA) | κ/δ (KOR/DOR) & κ/μ (KOR/MOR) | Agonist | Monovalent β-Naltrexamine Derivative nih.govacs.org |
| CYM51010 | μ/δ (MOR/DOR) | Agonist | Monovalent frontiersin.org |
| 6'-Guanidinonaltrindole (6'-GNTI) | κ/δ (KOR/DOR) | Agonist | Monovalent wjgnet.com |
| KMN-21 | μ/κ (MOR/KOR) | Antagonist | Bivalent Ligand mdpi.com |
| MCC22 | μ/CCR5 | Agonist/Antagonist | Bivalent Ligand frontiersin.org |
Preclinical Research Methodologies and Findings
In Vitro Pharmacological Characterization
The initial characterization of beta-naltrexamine derivatives involves a suite of in vitro assays designed to determine their binding affinity, functional activity, and mechanism of action at the cellular level.
Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for different receptor subtypes. revvity.comresearchgate.net Competitive radioligand binding assays are commonly employed, where the test compound's ability to displace a specific radiolabeled ligand from a receptor is measured. researchgate.netnih.gov This allows for the calculation of the inhibition constant (Ki), a measure of the ligand's binding affinity. revvity.com
Derivatives of this compound have been extensively evaluated for their binding profiles at mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively), often using Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells expressing these receptors. nih.govpnas.org Radioligands such as [³H]diprenorphine, [³H]naloxone, [³H]DAMGO, and [³H]U69593 are used to label the opioid receptors. nih.govpnas.orgnih.gov
For instance, N-naphthoyl-β-naltrexamine (NNTA) demonstrated exceptionally high affinity for both MOR (Ki = 0.077 pM) and KOR (Ki = 0.084 pM), with substantially lower affinity for DOR (Ki = 1.39 nM) in cells expressing these receptors individually. pnas.orgnih.gov Other derivatives, like NAP and NAQ, have been identified as highly selective MOR antagonists, showing subnanomolar affinity for MOR with significant selectivity over DOR and KOR. nih.govresearchgate.net Specifically, NAQ displayed over 200-fold selectivity for MOR over DOR and about 50-fold selectivity over KOR. acs.org Another derivative, BNAP, maintained sub-nanomolar affinity for MOR (Ki = 0.76 nM) but had reduced selectivity over KOR (Ki = 3.46 nM) compared to its parent compound, NAP. nih.gov
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Cell Line | Radioligand | Source |
|---|---|---|---|---|---|---|
| NNTA | 0.000077 | 1.39 | 0.000084 | HEK-293 | [³H]diprenorphine | pnas.orgnih.gov |
| NAQ | 0.55 | 132.50 | 26.45 | CHO | [³H]naloxone | acs.org |
| NAP | 0.37 | >700-fold selective | >150-fold selective | CHO | [³H]naloxone | nih.gov |
| BNAP | 0.76 | >900-fold selective | 3.46 | CHO | Not Specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Functional assays in isolated tissues are critical for characterizing the intrinsic activity of a compound—whether it acts as an agonist, antagonist, or partial agonist. The guinea pig ileum (GPI) longitudinal muscle preparation and the mouse vas deferens (MVD) are classic models rich in MOR/KOR and DOR, respectively, and are used to assess opioid activity. nih.gov
Studies on this compound derivatives have revealed a range of activities. A series of derivatives with ionizable moieties showed partial agonism in the guinea pig ileum preparation, with one aspartyl derivative acting as a full agonist with potency similar to morphine. nih.gov Cinnamoyl derivatives of β-naltrexamine have been shown to exhibit reversible κ-agonism and, in some cases, irreversible μ-antagonism in the GPI preparation. oup.com These assays are also used to confirm the long-lasting receptor inactivation by irreversible antagonists like β-chlornaltrexamine (β-CNA). The antagonist properties of bivalent ligands containing a β-naltrexamine pharmacophore have been evaluated by their ability to inhibit the effects of selective agonists in these tissue preparations. mdpi.com
Modern in vitro pharmacology heavily relies on cell-based assays to dissect the signaling pathways activated by receptor-ligand interactions. thermofisher.com These assays can measure downstream events such as G-protein activation, changes in intracellular second messengers like cAMP, or the release of intracellular ions like Ca²⁺. promega.es
The [³⁵S]GTPγS binding assay is a widely used method to directly measure G-protein activation following receptor stimulation. nih.gov It helps determine a ligand's efficacy (Emax) and potency (EC50). nih.gov For example, the derivative BNAP was found to be a low-efficacy partial agonist at MOR (14.6% of DAMGO's effect) but a more effective partial agonist at KOR (45.9% of U50,488H's effect). nih.gov In contrast, NNTA was found to be a potent antagonist in cells expressing only μ-receptors but an exceptionally potent agonist in cells co-expressing μ/κ-opioid receptors. pnas.orgnih.gov Another derivative, NAQ, was identified as a low-efficacy MOR partial agonist that notably lacked β-arrestin2 recruitment, a pathway associated with opioid tolerance. acs.org
Intracellular calcium (Ca²⁺) release assays, often using chimeric G-proteins that couple Gαi/o-linked receptors to the Gαq pathway, provide another measure of receptor activation. pnas.org NNTA was shown to selectively activate μ/κ-heteromeric opioid receptors in HEK-293 cells using this method. pnas.orgmdpi.com This assay was also used to screen a series of β-naltrexamides, identifying a compound that potently activated both KOR-MOR and KOR-DOR heteromers. acs.org
Table 2: Functional Activity (EC50 and Emax) of this compound Derivatives from [³⁵S]GTPγS Assays
| Compound | Receptor | EC50 (nM) | Emax (% of Standard Agonist) | Cell Line | Source |
|---|---|---|---|---|---|
| BNAP | MOR | 4.84 | 14.6% (vs DAMGO) | CHO | nih.gov |
| BNAP | KOR | 2.9 | 45.9% (vs U50,488H) | CHO | nih.gov |
| NNTA | μ/κ-heteromer | Potent Agonist | Biphasic Response | HEK-293 | nih.gov |
| NNTA | MOR | Potent Antagonist | - | HEK-293 | pnas.org |
This table is interactive. Click on the headers to sort the data.
Functional Assays (e.g., Isolated Tissue Preparations)
In Vivo Mechanistic Studies in Animal Models
To understand the physiological relevance of in vitro findings, this compound compounds are studied in living organisms, primarily rodent models.
Rodent models, particularly mice, are instrumental in evaluating the in vivo effects of opioid ligands, such as antinociception (pain relief). researchgate.net The mouse tail-flick and hot-plate tests are common assays for measuring analgesic effects. researchgate.net
The in vivo activity of this compound derivatives often reflects their in vitro profiles. For instance, NNTA produced potent antinociception in the mouse tail-flick assay following intrathecal (spinal) administration. pnas.orgnih.gov To identify the receptor mechanisms, selective antagonists are co-administered. The antinociceptive effect of NNTA was reduced by the κ-antagonist norbinaltorphimine (B1679850) (norBNI) and was almost completely eliminated in μ-opioid receptor knockout mice, suggesting the involvement of both receptor types, likely as a heteromer. pnas.orgresearchgate.net Similarly, the antinociceptive effects of another β-naltrexamide were potently antagonized by naloxone (B1662785) and required a combination of selective MOR, KOR, and DOR antagonists, supporting the in vitro finding that it acts on KOR-DOR and KOR-MOR heteromers. acs.org
A significant area of research focuses on developing peripherally selective opioid ligands to achieve therapeutic effects like analgesia without the central nervous system (CNS) side effects. mdpi.commdpi.com This is often achieved by modifying compounds like this compound to increase their polarity, thereby limiting their ability to cross the blood-brain barrier (BBB). mdpi.com
The distinction between peripheral and central actions is investigated by comparing the effects of direct central administration (e.g., intracerebroventricular, i.c.v.) with systemic administration (e.g., intravenous, i.v., or per oral, p.o.). nih.gov An aspartyl derivative of this compound was found to be over 100 times more potent as an antagonist when given i.c.v. compared to naltrexone (B1662487), but 6,000-10,000 times less potent when given systemically, indicating poor CNS penetration. nih.gov Similarly, NNTA was found to be approximately 100-fold more potent in producing antinociception when administered spinally (i.t.) compared to supraspinally (i.c.v.), suggesting a primary site of action in the spinal cord. pnas.orgmdpi.com The use of peripherally restricted antagonists, such as naloxone methiodide, can also help confirm a peripheral site of action. mdpi.com Derivatives like NAP have been characterized as peripherally acting selective MOR antagonists due to their limited ability to penetrate the BBB. researchgate.net
Studies in Opioid Receptor Knockout Animals
The use of opioid receptor knockout animals, particularly mice lacking specific opioid receptor genes, has been instrumental in elucidating the precise receptor mechanisms through which this compound derivatives exert their effects. These models provide a definitive method for confirming the in vivo targets of novel ligands.
A significant body of research has focused on N-naphthoyl-β-naltrexamine (NNTA), a derivative of this compound. pnas.orgresearchgate.net In wild-type mice, intrathecally administered NNTA produces potent antinociception, or pain relief. pnas.orgnih.govnih.gov However, studies in μ-opioid receptor knockout (MORKO) mice have shown that this antinociceptive activity is virtually abolished. pnas.orgresearchgate.netnih.govnih.gov This finding demonstrates that the spinal antinociceptive effects of NNTA are critically dependent on the presence of the μ-opioid receptor, suggesting that κ-receptors alone cannot mediate this potent activity. pnas.org
Assessment of Receptor-Mediated Biological Pathways
To understand how this compound derivatives function at a cellular level, researchers employ a variety of assays to assess the biological pathways that are mediated by receptor activation. These assays typically measure the two primary signaling cascades initiated by G protein-coupled receptors (GPCRs): G protein activation and β-arrestin recruitment. frontiersin.orgnih.gov
G protein activation is often measured using assays such as the [³⁵S]GTPγS binding assay, which quantifies the binding of a radiolabeled GTP analog to G proteins upon receptor stimulation by a ligand. nih.govnih.gov Another approach involves using cells engineered to express a chimeric Gα subunit that links receptor activation to the release of intracellular calcium (Ca²⁺), which can be readily measured. nih.gov For example, the activity of NNTA was evaluated in cell lines using a chimeric G protein to measure intracellular Ca²⁺ ion release following receptor activation. nih.gov This study revealed that NNTA is a potent antagonist in cells expressing only μ-receptors but acts as an exceptionally potent agonist in cells co-expressing μ- and κ-opioid receptors. pnas.orgnih.govnih.gov
β-arrestin recruitment assays are used to measure an alternative signaling pathway. nih.govdiscoverx.com These assays, which can utilize techniques like enzyme fragment complementation or bioluminescence resonance energy transfer (BRET), detect the physical interaction between the opioid receptor and β-arrestin proteins after the receptor is activated by a ligand. pnas.orgmdpi.com By comparing a compound's ability to activate G protein pathways versus β-arrestin pathways, researchers can determine if a ligand is "biased" toward one pathway over the other. nih.govmdpi.com The characterization of this compound derivatives through these distinct signaling assays provides a detailed pharmacological profile, revealing their specific functional effects at the cellular level, such as whether they act as agonists, antagonists, or biased agonists at different receptor combinations. pnas.orgfrontiersin.orgmdpi.com
Ligand-Directed Chemistry and Receptor Visualization
This compound has served as a critical scaffold in ligand-directed chemistry, a field focused on designing chemical probes to visualize and study proteins in their native cellular environment. nih.govacs.org This approach leverages the inherent affinity of a ligand like this compound to guide a reactive or fluorescent molecule to its target receptor. researchgate.net
Development of Fluorescent Probes for Opioid Receptors
The development of fluorescent ligands is essential for studying the localization and pharmacology of opioid receptors. nottingham.ac.uk this compound has been successfully used as the pharmacophore, or guiding molecule, for such probes due to its high binding affinity for all opioid receptor subtypes. nih.govelifesciences.org
One early example involved coupling this compound to a nitrobenzoxadiazole (NBD) dye to create the fluorescent opioid ASM-5-67, which bound to μ, δ, and κ receptors with comparable high affinities. capes.gov.br More recently, a highly innovative class of probes based on a naltrexamine-acylimidazole (NAI) structure has been developed. nih.govresearchgate.netresearchgate.net In this design, this compound was specifically chosen as the parent compound to guide the probe to the receptor. nih.govelifesciences.org The NAI parent compound could then be linked to various fluorescent dyes using click chemistry, a versatile method that allows for the creation of multiple probes for different imaging applications. elifesciences.orgnih.govelifesciences.org
Traceless Affinity Labeling Techniques
A groundbreaking application of this compound-based probes is in a method called "traceless affinity labeling". nih.govresearchgate.netelifesciences.org This chemical biology technique allows for the covalent attachment of a fluorescent dye to a target receptor without permanently occupying the receptor's binding site. elifesciences.orgbiorxiv.org
The process unfolds in two main steps using a probe like naltrexamine-acylimidazole (NAI). biorxiv.org
Guided Binding : The naltrexamine portion of the NAI probe acts as the "guide molecule," binding with high affinity to the opioid receptor's binding pocket. nih.govelifesciences.orgelifesciences.org
Covalent Labeling and Release : This binding event brings the reactive acylimidazole linker into close proximity with nucleophilic amino acid residues on the receptor's extracellular loops. nih.gov A chemical reaction occurs, transferring the fluorescent dye from the probe to the receptor, forming a stable covalent bond. nih.govelifesciences.org Crucially, during this reaction, the naltrexamine guide molecule is liberated and dissociates from the binding site. nih.govelifesciences.orgnih.gov
The key advantage of this "traceless" approach is that the receptor is left fluorescently tagged but functionally unimpaired and its binding site is free. nih.govelifesciences.org This allows for subsequent functional studies on the very same neuron that has been visually identified. nih.gov The design of the NAI probe was based on the crystal structure of the related compound β-funaltrexamine (β-FNA) bound to the μ-opioid receptor, but the linker was intentionally designed to be longer to avoid the specific covalent attachment site of β-FNA. elifesciences.orgnih.gov
Imaging Endogenous Opioid Receptors in Living Neural Systems
Using these this compound-derived probes, scientists have successfully labeled and imaged endogenous μ-opioid receptors on the surface of neurons in living brain slices from wild-type rats and mice. nih.govbiorxiv.org This labeling has been observed in various brain regions, including the locus coeruleus and in patch-like structures of the striatum. nih.govbiorxiv.orgelifesciences.org The technique is sensitive enough to allow for imaging deep within the brain slice, a significant advantage over antibody-based labeling methods. elifesciences.orgnih.gov
The ability to fluorescently label receptors in living tissue from wild-type animals, without genetic modification, and to then perform functional experiments on those same identified neurons, represents a major technological advance. nih.govelifesciences.org It provides a powerful tool for investigating the precise distribution and physiological roles of opioid receptors within the central nervous system. nih.govresearchgate.net
Table of Research Findings
| Section | Key Research Finding | Primary Compound(s) | Methodology | Significance |
|---|---|---|---|---|
| 4.2.3 | Antinociceptive effect is abolished in μ-opioid receptor knockout (MORKO) mice. pnas.orgnih.gov | NNTA | In vivo behavioral assay (tail-flick test) in knockout mice. | Confirms the μ-opioid receptor is essential for the compound's spinal activity. pnas.org |
| 4.2.4 | Acts as an antagonist at μ-receptors but a potent agonist at μ/κ-heteromeric receptors. pnas.orgnih.gov | NNTA | Cell-based calcium release assay with chimeric G-proteins. nih.gov | Demonstrates that the compound's function is dependent on the specific receptor composition. |
| 4.3.1 | This compound serves as a high-affinity guide molecule for fluorescent probes. nih.govelifesciences.org | NAI Probes, ASM-5-67 | Organic synthesis, click chemistry. elifesciences.org | Enables the creation of versatile, high-affinity probes for visualizing opioid receptors. elifesciences.org |
| 4.3.2 | A this compound-guided probe covalently labels the receptor, after which the naltrexamine guide is released. nih.govelifesciences.org | NAI Probes | Ligand-directed traceless affinity labeling. researchgate.net | Allows for fluorescent tagging of a receptor while leaving its binding site free and functional. nih.gov |
| 4.3.3 | Enabled visualization of endogenous opioid receptors in living brain slices from wild-type animals. nih.govnih.gov | NAI-A594 | Confocal imaging of living neural tissue. biorxiv.org | Overcomes limitations of fixed-tissue analysis, allowing for simultaneous localization and functional study. elifesciences.org |
Structure Activity Relationship Sar Studies of Beta Naltrexamine Derivatives
Impact of 6β-Amino Substitutions on Receptor Selectivity and Potency
The substitution at the 6β-amino position of the naltrexamine core is a critical determinant of a derivative's binding affinity and selectivity for the different opioid receptors (μ, δ, and κ). The stereochemistry at this position is paramount, with the β-configuration being essential for potent pharmacological activity. vulcanchem.comresearchgate.net
Research has shown that introducing various heterocyclic moieties at the 6β-position can lead to compounds with high selectivity for the μ-opioid receptor (MOR). For instance, derivatives like NAP (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4´-pyridyl)carboxamido]morphinan) and NAQ, which feature a pyridine (B92270) or isoquinoline (B145761) ring respectively, exhibit subnanomolar affinity for the MOR and significant selectivity over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). nih.govvcu.eduresearchgate.netnih.gov Specifically, NAP demonstrates over 700-fold selectivity for MOR over DOR and more than 150-fold selectivity over KOR. nih.govresearchgate.net Similarly, NAQ shows over 200-fold selectivity for MOR over DOR and approximately 50-fold selectivity over KOR. nih.govresearchgate.net
The nature of the substituent also plays a role. Phenyl and 4-pyridyl groups are particularly favorable for enhancing MOR binding affinity when in the 6β-configuration. rsc.org Furthermore, the introduction of an amide bond as a linkage for the side chain at the 6-position has been a successful strategy in creating these selective antagonists. nih.gov
Conversely, while 6β-naltrexamine itself is a neutral antagonist at both MOR and DOR with similar high affinity, modifications can shift this profile. wikipedia.org For example, N-aryl amide naltrexamine derivatives have shown considerable potency and selectivity for κ-opioid receptors. nih.gov The addition of an aryl amide at the 6-position generally maintains high affinity for the μ-receptor while often showing 2- to 3-fold greater potency for the κ-receptor. nih.gov
Table 1: Impact of 6β-Amino Substitutions on Opioid Receptor Binding Affinity (Ki, nM)
| Compound | 6β-Substituent | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
|---|---|---|---|---|---|
| NAP | (4´-pyridyl)carboxamido | 0.37 | >250 | >50 | nih.gov |
| NAQ | (isoquinoline-3′-carboxamido) | 0.55 | 132.50 | 26.45 | researchgate.net |
| NBF (6β) | 7′-benzofuryl | 0.18 | - | - | rsc.org |
| Compound 4 | p-methyl phenyl amide | <0.4 | - | 0.11 | nih.gov |
Role of Linker Length and Composition in Bivalent Ligands
Bivalent ligands, which consist of two pharmacophores connected by a linker, have been synthesized using β-naltrexamine to probe the structure and function of opioid receptor dimers. The length and composition of the linker are critical factors that influence the ligand's ability to bridge two receptor sites simultaneously, thereby affecting its potency and selectivity. pnas.orgpnas.org
Studies have shown that flexible linkers of 18 to 25 atoms, corresponding to a distance of approximately 20 to 30 Å, are often optimal for bridging receptor sites. pnas.orgpnas.org For instance, a series of bivalent ligands containing the KOR antagonist 5'-GNTI and the MOR antagonist β-naltrexamine were synthesized with linkers of varying lengths. mdpi.com The goal was to balance hydrophilicity and lipophilicity while maintaining flexibility. mdpi.com
The composition of the linker is also pivotal. In some studies on chemokine receptor bivalent ligands, non-PEGylated linkers were found to be more potent than PEGylated ones, possibly due to the increased rigidity of the former. nih.gov The use of rigid scaffolds, such as oligoprolines, allows for precise control over the distance between pharmacophores. pnas.orgpnas.orgnih.gov Bivalent ligands built on oligoproline backbones with distances of 20 Å and 30 Å between recognition motifs have been shown to induce dimerization of G protein-coupled receptors (GPCRs). pnas.orgpnas.org In contrast, a shorter distance of 10 Å failed to induce dimerization. pnas.org
Table 2: Effect of Linker Length in Bivalent Ligands on Receptor Dimerization
| Linker Length (Å) | Dimerization Induction | Reference |
|---|---|---|
| 10 | No | pnas.org |
| 20 | Yes | pnas.org |
| 30 | Yes | pnas.org |
Stereochemical Considerations in Ligand Design
The stereochemistry of the naltrexamine molecule is a fundamental aspect of its interaction with opioid receptors. The configuration at the C-6 position is particularly crucial, with the β-epimer generally exhibiting greater potency as a narcotic antagonist compared to the corresponding 6α-epimer. vulcanchem.comresearchgate.net
This stereochemical preference is not absolute and can be influenced by other structural modifications. For example, in a series of NBF (naltrexamine benzofuran) derivatives, compounds with phenyl and 4-pyridine substituents at the 3'-position of the benzofuran (B130515) ring retained their antagonistic properties regardless of the C6 configuration (α or β). rsc.org However, for derivatives with halogen and methyl substituents, the 6α-isomers remained MOR antagonists, while their 6β-counterparts switched to become MOR agonists. rsc.org This highlights a complex interplay between the C6 stereochemistry and the nature of the substituent in determining the functional activity of the ligand.
The stereoselective synthesis of α- and β-naltrexamine is a key step in the development of these derivatives, often achieved through the stereoselective reductive amination of naltrexone (B1662487). nih.govrsc.org The orientation of the substituent at C-6 can influence the conformation of the C-ring of the morphinan (B1239233) skeleton, which in turn affects how the ligand fits into the receptor's binding pocket. researchgate.net
Modulation of Receptor Efficacy by Structural Modifications
Structural modifications to the β-naltrexamine scaffold can modulate a ligand's efficacy, determining whether it acts as an antagonist, a partial agonist, or a full agonist. As mentioned previously, the stereochemistry at C6 can lead to a functional switch from antagonist to agonist activity. rsc.org For instance, while NBF with a 6α-configuration is an antagonist, the 6β-NBF derivative was identified as a potent MOR partial agonist. rsc.org
The nature of the substituent itself is also a key factor. In a series of 6β-naltrexamine derivatives, most compounds exhibited partial agonism at the MOR, with efficacies ranging from 25% to 65% relative to the full agonist DAMGO. researchgate.net However, certain substitutions can lead to full agonism. For example, an aspartyl derivative of β-naltrexamine was found to be a full agonist with activity comparable to morphine. researchgate.net
Furthermore, structural changes can influence signaling pathways beyond G-protein activation. Bivalent ligands, by inducing receptor dimerization, can alter the recruitment profile of adaptor proteins like β-arrestins and G-protein-coupled receptor kinases (GRKs). pnas.org For example, bivalent agonists that induce dimer formation have shown a bias toward Gq efficacy. pnas.org This demonstrates that structural modifications can lead to biased agonism, where a ligand preferentially activates one signaling pathway over another. frontiersin.org
Table 3: Functional Activity of NBF Derivatives at the MOR
| Compound | C6 Configuration | Functional Activity | Emax (% of DAMGO) | Reference |
|---|---|---|---|---|
| NBF counterpart | α | Antagonist/Low Efficacy Partial Agonist | 12.89% | rsc.org |
| NBF | β | Partial Agonist | 27.31% | rsc.org |
Design Principles for Targeting Opioid Receptor Heteromers
The formation of heterodimers between different types of opioid receptors (e.g., MOR-DOR, MOR-KOR) presents a novel target for drug design. Ligands that selectively target these heteromers could offer therapeutic advantages, potentially separating analgesic effects from side effects.
One design principle involves creating bivalent ligands that can simultaneously bridge the binding sites of two different receptors within a heteromer. mdpi.com A series of bivalent ligands containing a KOR antagonist pharmacophore (5'-GNTI) and a MOR antagonist pharmacophore (β-naltrexamine) were designed for this purpose. mdpi.com The linker length is a critical parameter in such designs, with a 21-atom spacer being effective for both MOR-KOR and DOR-KOR heterodimers. mdpi.com
Another approach is the design of monovalent ligands that selectively activate or block heteromers. N-naphthoyl-β-naltrexamine (NNTA) is a monovalent ligand that was designed to selectively activate MOR-KOR heterodimers. mdpi.comfrontiersin.org This compound produced potent antinociception with little development of tolerance. frontiersin.org
The design of these ligands is based on the concept that receptor heteromerization creates unique binding pockets or allosteric sites that are not present in the individual receptor monomers. By targeting these unique sites, it is possible to achieve heteromer-selective pharmacology. This can lead to ligands with novel signaling profiles, such as those that activate G-protein signaling while avoiding β-arrestin pathways, which are often associated with adverse effects. wjgnet.com
Future Directions and Emerging Research Avenues
Development of Next-Generation Opioid Receptor Probes and Tools
The unique properties of beta-naltrexamine, including its high affinity for opioid receptor subtypes, make it an ideal parent compound for creating advanced research probes. wikipedia.orgnih.gov A significant area of development is the creation of fluorescent ligands for visualizing endogenous opioid receptors in living tissue, a critical step beyond studies on fixed tissues or in cell cultures. nih.govelifesciences.org
The development of such probes is based on a detailed understanding of receptor structure. The design of the NAI linker, for example, was informed by the crystal structure of β-funaltrexamine (β-FNA) bound to the MOR, aiming to attach the fluorescent dye to the extracellular loops of the receptor without interfering with the primary binding pocket. elifesciences.org These next-generation tools are crucial for mapping the precise distribution and physiological roles of opioid receptors within the central nervous system. nih.govelifesciences.org
Table 1: this compound Based Research Probes
| Probe Name | Parent Compound | Mechanism of Action | Primary Application | Key Finding |
|---|---|---|---|---|
| Naltrexamine-acylimidazole (NAI) | This compound | Traceless affinity labeling | Fluorescent labeling of endogenous opioid receptors in living tissue | Allows visualization of opioid-sensitive neurons without loss of receptor function. elifesciences.orgresearchgate.net |
| NAI-A594 | Naltrexamine-acylimidazole | Covalent fluorescent labeling | Selective labeling of mu-opioid receptors (MORs) in brain slices | Enables study of MOR localization and function in wild-type animals. elifesciences.org |
| β-Funaltrexamine (β-FNA) | This compound | Irreversible antagonism | Selective and irreversible blockade of MORs | Used as a standard for studying MOR function and in the structural design of new probes. wikipedia.orgnih.gov |
| β-Chlornaltrexamine (β-CNA) | This compound | Irreversible antagonism | Irreversible blockade of opioid receptors | Serves as a parent pharmacophore for irreversible antagonists. wikipedia.org |
Advanced Studies of Opioid Receptor Dimerization and Oligomerization in vivo
There is a growing recognition that G protein-coupled receptors (GPCRs), including opioid receptors, can form dimers (homodimers or heterodimers) and larger oligomers. researchgate.netnih.gov These receptor complexes can exhibit pharmacological properties distinct from their monomeric counterparts. This compound derivatives are at the forefront of tools used to investigate the physiological relevance of these receptor heteromers in vivo. researchgate.netnih.gov
A key example is N-naphthoyl-β-naltrexamine (NNTA), a derivative that has been shown to selectively activate heteromeric μ/κ-opioid receptors (MOR-KOR). researchgate.netnih.govpnas.org In cellular assays, NNTA acts as a potent agonist at MOR-KOR heteromers but functions as an antagonist at cells expressing only MORs. researchgate.netnih.gov This unique profile makes NNTA an invaluable pharmacological tool for probing the specific functions of these heteromers. pnas.org Studies using NNTA in mice have demonstrated that it can produce potent antinociception, suggesting that targeting MOR-KOR heteromers could be a viable strategy for developing new analgesics. researchgate.netnih.gov
Furthermore, bivalent ligands, which consist of two pharmacophores linked by a spacer, have been synthesized using this compound as a core component. mdpi.com For instance, a series of ligands containing a KOR antagonist pharmacophore (5'-guanidinonaltrindole) and a MOR antagonist pharmacophore (β-naltrexamine) connected by spacers of varying lengths have been created to probe MOR-KOR heterodimers. mdpi.com Such studies are essential for understanding the structural and functional requirements of ligand interaction with receptor dimers. mdpi.comacs.org The development of analogues of NNTA, where small structural changes can profoundly alter receptor selectivity, further illustrates the potential for designing highly specific probes for different receptor heteromers, such as mu-delta and kappa-delta. nih.gov
Elucidating Novel Signaling Pathways Mediated by this compound Derivatives
Opioid receptors can initiate multiple intracellular signaling cascades, primarily through G-proteins or β-arrestin pathways. oup.comchemrxiv.org The concept of "biased agonism" suggests that a ligand can preferentially activate one pathway over another, which may allow for the separation of therapeutic effects from adverse effects. oup.comfrontiersin.orgelifesciences.org this compound derivatives are instrumental in developing biased ligands to dissect these distinct signaling pathways. acs.org
Research has focused on creating derivatives that can selectively target putative kappa-opioid receptor (KOR) heteromers without recruiting β-arrestin upon activation. acs.org For example, the β-naltrexamine derivative known as INTA (3) was found to be a potent activator of both KOR-MOR and KOR-DOR heteromers in cell-based assays. acs.org Significantly, this compound produced antinociception in mice without inducing tolerance or dependence, effects often linked to β-arrestin signaling. acs.org This suggests that targeting KOR-containing heteromers with biased ligands is a promising avenue for developing safer analgesics. chemrxiv.orgacs.org
Other naltrexamine derivatives have been designed to act as biased agonists or antagonists at the mu-opioid receptor. mdpi.comresearchgate.net For instance, the derivative NAP (17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4'-pyridylcarboxamido)morphinan) acts as a low-efficacy partial agonist in G-protein signaling assays but potently blocks agonist-induced β-arrestin recruitment. researchgate.net Conversely, other derivatives have been engineered to be G-protein biased full agonists at KOR while acting as G-protein biased partial agonists at MOR. oup.com These sophisticated molecular tools allow researchers to systematically probe the functional consequences of activating specific signaling pathways. oup.comfrontiersin.org
Table 2: Receptor Selectivity and Functional Activity of this compound Derivatives
| Derivative | Target Receptor(s) | Functional Activity | Signaling Bias | Reference |
|---|---|---|---|---|
| N-naphthoyl-β-naltrexamine (NNTA) | μ/κ-Opioid Heteromers (MOR-KOR) | Selective Agonist (at heteromer); Antagonist (at MOR monomer) | Activates heteromer-specific signaling | researchgate.netnih.govnih.gov |
| INTA (Compound 3) | KOR-DOR and KOR-MOR Heteromers | Potent Agonist | Reduced β-arrestin recruitment | acs.org |
| NAP | Mu-Opioid Receptor (MOR) | Low efficacy partial agonist (G-protein); Antagonist (β-arrestin) | G-protein biased | researchgate.netnih.gov |
| NAQ | Mu-Opioid Receptor (MOR) | Antagonist / Low efficacy partial agonist | Acts as a MOR bitopic modulator | nih.govresearchgate.netnih.gov |
| MP1207 / MP1208 | KOR and MOR | Full Agonist (KOR); Partial Agonist (MOR) | G-protein biased | oup.com |
Exploration of Non-Canonical Opioid Receptor Interactions
The biological effects of opioids are not limited to the activation of individual receptor types or their heterodimers. Emerging research indicates that opioid receptors can engage in non-canonical interactions, such as forming complexes with other types of receptors or being influenced by allosteric modulators. This compound derivatives are proving useful in exploring these less conventional interactions.
For example, research has moved towards designing ligands that can target heteromers composed of an opioid receptor and a non-opioid receptor, such as the MOR-mGluR5 heterodimer. frontiersin.org While not directly derived from this compound in all cases, the principles of bivalent ligand design pioneered with this compound derivatives are applicable. mdpi.com Furthermore, some derivatives exhibit complex pharmacology that suggests allosteric mechanisms. For instance, methocinnamox (B1462759) (MCAM), a related antagonist, has been shown to exert its effects not only through direct blockade of the primary binding site (orthosteric site) but also via allosteric antagonism at a separate, unidentified site on the MOR. mdpi.com Similarly, certain imidazoline (B1206853) derivatives have been identified as negative allosteric modulators of the μ-opioid arrestin pathways, a finding made in comparison to the effects of β-funaltrexamine. mdpi.com These findings open up new possibilities for modulating opioid receptor function with greater subtlety and specificity.
Applications in Basic Neuroscience Research
The development of highly selective and functionally diverse this compound derivatives provides powerful tools for basic neuroscience research. These compounds allow for the precise dissection of the roles of different opioid receptor types, their oligomeric states, and their specific signaling pathways in complex neurological processes.
Irreversible antagonists derived from this compound, such as β-FNA, have long been used to study the consequences of permanently blocking a specific receptor population. jneurosci.orgresearchgate.net More advanced tools, like the fluorescent probe NAI, enable the visualization of receptor distribution and trafficking in real-time within living neural circuits. nih.govelifesciences.org This is fundamental to understanding how opioid systems contribute to pain perception, reward, addiction, and mood regulation. ontosight.ai
By using ligands like NNTA that are selective for specific heteromers, researchers can investigate the unique contributions of these receptor complexes to behavior. nih.govpnas.org Similarly, biased agonists derived from this compound are critical for determining which signaling pathways (G-protein vs. β-arrestin) are responsible for specific physiological and behavioral outcomes, such as analgesia versus tolerance and dependence. acs.org This knowledge is essential for building a more complete picture of nervous system function and for identifying novel therapeutic targets for a range of neurological and psychiatric disorders. frontiersin.orgontosight.ai
Q & A
Q. What are the optimal synthetic routes for beta-Naltrexamine, and how can purity and structural identity be rigorously validated?
- Methodological Answer : this compound synthesis typically involves reductive alkylation of naltrexone derivatives. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For novel intermediates, elemental analysis (C, H, N) is critical to confirm composition. Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst ratios) and characterizing all new compounds per IUPAC guidelines .
Q. How does this compound interact with opioid receptors in preliminary in vitro assays?
- Methodological Answer : Use competitive radioligand binding assays (e.g., [³H]-naloxone displacement in HEK-293 cells expressing μ-opioid receptors). Normalize data to positive controls (e.g., naloxone) and calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate receptor specificity via parallel assays for δ- and κ-opioid subtypes. Include negative controls (e.g., vehicle-only) to account for nonspecific binding. Statistical significance (p < 0.05) should be assessed via one-way ANOVA with post-hoc Tukey tests .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d4) ensures precision. Validate the method per FDA guidelines: assess linearity (1–1000 ng/mL), accuracy (85–115%), intra-/inter-day precision (CV < 15%), and recovery rates (>70%). Use solid-phase extraction for sample preparation to minimize matrix effects. Include quality controls (low, medium, high concentrations) in each batch .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro binding affinity and in vivo analgesic effects?
- Methodological Answer : Investigate pharmacokinetic factors: measure plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (in situ perfusion models). Use microdialysis to assess cerebral spinal fluid (CSF) concentrations post-administration. Compare metabolite profiles (via LC-MS) to identify active derivatives. Integrate pharmacodynamic modeling (e.g., Hill equations) to correlate receptor occupancy with behavioral outcomes (e.g., tail-flick test). Address species differences by repeating assays in multiple models (e.g., rodents vs. non-human primates) .
Q. What computational strategies best predict this compound’s binding dynamics with opioid receptors, and how do they align with empirical data?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 4DKL for μ-opioid). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability of ligand-receptor complexes. Compare predicted binding energies (MM-PBSA) with experimental IC₅₀ values. Use machine learning (e.g., random forest models) to identify critical molecular descriptors (e.g., LogP, polar surface area) influencing activity. Discrepancies between in silico and empirical data may indicate unmodeled solvent effects or conformational flexibility .
Q. What experimental designs are optimal for elucidating this compound’s role in modulating opioid tolerance?
- Methodological Answer : Employ chronic dosing regimens in rodent models (e.g., morphine tolerance induced over 7 days). Assess tolerance via dose-response curves before/after this compound co-administration. Use immunohistochemistry (IHC) to quantify receptor internalization (anti-μ-opioid antibodies) and western blotting for downstream signaling markers (pERK, β-arrestin). Control for off-target effects via CRISPR knockdown of putative targets. Statistical analysis should include mixed-effects models to account for longitudinal data variability .
Q. How can researchers address batch-to-batch variability in this compound’s bioactivity during large-scale studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: optimize synthesis parameters (DoE methodology) to identify critical process variables (e.g., pH, reaction time). Use orthogonal analytical methods (HPLC, NMR, XRPD) to characterize polymorphic forms. Establish acceptance criteria for bioactivity (e.g., ±10% IC₅₀ range across batches). For in vivo studies, randomize batch assignments to treatment groups to mitigate confounding. Document deviations in supplementary materials for transparency .
Guidance for Data Contradiction Analysis
- Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., SOPs for receptor assays) .
- Meta-Analysis : Aggregate data from published studies (e.g., Cochrane guidelines) to identify trends obscured by small sample sizes .
- Mechanistic Studies : Use knockout models or selective inhibitors to isolate pathways contributing to divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
